Dydrogesterone-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

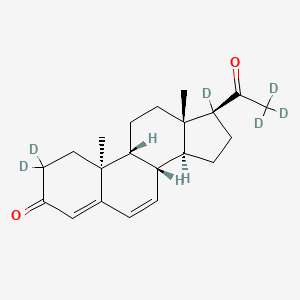

Dydrogesterone-D6 is a deuterated form of dydrogesterone, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dydrogesterone. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dydrogesterone-D6 is synthesized from readily available progesterone through several steps:

Carbonyl Protection: The carbonyl group of progesterone is protected to prevent unwanted reactions.

Bromination: The protected progesterone undergoes bromination.

Debromination: The brominated compound is then debrominated.

Photochemical Ring-Opening Reaction: The compound undergoes a photochemical ring-opening reaction.

Photochemical Ring-Closing Reaction: This is followed by a photochemical ring-closing reaction.

Deprotection: The protecting group is removed.

Double-Bond Isomerization: Finally, the compound undergoes double-bond isomerization to yield this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly and easy to scale up, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dydrogesterone-D6 undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Dydrogesterone-D6 is extensively used in scientific research, particularly in the following fields:

Chemistry: It is used to study the chemical properties and reactions of dydrogesterone.

Biology: Researchers use it to trace the metabolic pathways of dydrogesterone in biological systems.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of dydrogesterone, aiding in drug development.

Industry: It is used in the development of new synthetic routes and industrial processes for dydrogesterone production

Mécanisme D'action

Dydrogesterone-D6 exerts its effects by acting on progesterone receptors in the uterus. It regulates the growth and shedding of the uterine lining, mimicking the natural hormone progesterone. This action helps in treating conditions like menstrual disorders, infertility, and endometriosis. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of the menstrual cycle and pregnancy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Progesterone: The natural hormone that Dydrogesterone-D6 mimics.

Medroxyprogesterone acetate: Another synthetic progestogen with different pharmacokinetic properties.

Norethisterone: A synthetic progestogen used in hormonal contraceptives.

Uniqueness

This compound is unique due to its deuterium atoms, which make it an excellent tracer in pharmacokinetic studies. Unlike other progestogens, it does not have androgenic or estrogenic properties, making it a safer option for patients with hormone-sensitive conditions .

Activité Biologique

Dydrogesterone-D6 is a deuterated form of dydrogesterone, a synthetic progestogen used in various medical applications, including the treatment of threatened miscarriage and endometriosis. The incorporation of deuterium (D6) into the compound enhances its stability and allows for detailed pharmacokinetic studies. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Dydrogesterone is a synthetic derivative of progesterone, characterized by an additional double bond between carbon atoms C6 and C7. This modification results in distinct hormonal actions compared to natural progesterone. Key properties include:

- Oral Activity : Dydrogesterone is effective when administered orally, unlike natural progesterone.

- Half-life : Approximately 5-7 hours for dydrogesterone; 14-17 hours for its primary metabolite, 20α-dihydrodydrogesterone (DHD) .

- Metabolism : Dydrogesterone undergoes extensive metabolism, primarily through reduction and hydroxylation, leading to various metabolites .

Biological Activity

Dydrogesterone exhibits several biological activities:

- Progestational Activity : It effectively supports the endometrial lining during pregnancy.

- Antiestrogenic Effects : It has been shown to inhibit estrogenic activity without significant estrogenic effects itself .

- Minimal Androgenic Activity : Dydrogesterone has low affinity for androgen receptors, reducing the risk of androgenic side effects .

Treatment of Threatened Miscarriage

A systematic review of clinical trials demonstrated that dydrogesterone significantly reduces miscarriage rates in women with threatened miscarriage. In a meta-analysis involving 660 women:

- Miscarriage Rate : The miscarriage rate was 13% in the dydrogesterone group compared to 24% in controls, yielding an odds ratio of 0.47 .

- Dosage Variability : Treatment regimens varied, with most studies administering 10 mg twice daily. Some studies employed higher initial doses followed by standard dosing .

Management of Endometriosis

Dydrogesterone has been utilized in managing endometriosis due to its ability to induce atrophy in ectopic endometrial tissue while preserving normal endometrial function:

- Clinical Outcomes : Studies reported that a significant percentage of patients experienced symptom relief and improvement in quality of life after treatment with dydrogesterone .

- Efficacy Data : A study indicated that out of 60 patients treated with dydrogesterone (20–30 mg/day), 90% showed improvement in symptoms compared to pre-treatment conditions .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

| Study ID | Sample Size | Intervention | Key Findings |

|---|---|---|---|

| Cornillie et al. | 18 | Dydrogesterone 20–60 mg/day | Improvement in endometriosis symptoms; no correlation between cytologic differentiation pre/post-treatment |

| Ji et al. | 60 | Dydrogesterone 20–30 mg/day | 90% improvement rate; significant enhancement in quality of life post-treatment |

Metabolite Analysis

Research has shown that the pharmacokinetics of this compound differ from its non-deuterated counterpart, allowing for more precise tracking and understanding of its metabolic pathways:

- Metabolite Stability : The introduction of deuterium improves the stability of dydrogesterone's metabolites, facilitating better analysis during clinical studies .

- Plasma Levels Correlation : Studies indicate that lower plasma levels of Dydrogesterone or its metabolite DHD correlate with reduced pregnancy rates during assisted reproductive technologies .

Propriétés

Formule moléculaire |

C21H28O2 |

|---|---|

Poids moléculaire |

318.5 g/mol |

Nom IUPAC |

(8S,9R,10S,13S,14S,17S)-2,2,17-trideuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1/i1D3,8D2,17D |

Clé InChI |

JGMOKGBVKVMRFX-JVWJESPVSA-N |

SMILES isomérique |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)C(C[C@@]34C)([2H])[2H])C)C(=O)C([2H])([2H])[2H] |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.